molecular formula C14H8Cl2N2OS B2915533 (Z)-2-Cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide CAS No. 455293-53-5

(Z)-2-Cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide

Cat. No.: B2915533
CAS No.: 455293-53-5
M. Wt: 323.19
InChI Key: BWKGPUYFXNTROL-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide is a synthetic enamide compound of research interest, characterized by a (Z)-configured cyano-enamide backbone conjugated with a thiophen-3-yl moiety and a 2,5-dichlorophenyl group. This structure is analogous to scaffolds investigated for potential biological activity in various fields. Compounds featuring the cyanoacrylamide functional group and thiophene heterocycles are explored in medicinal chemistry research for their potential as enzyme inhibitors . For instance, similar molecules have been studied for their antinociceptive properties , while other enamide derivatives have been designed as potential telomerase inhibitors targeting cancer cell proliferation or investigated for their antimycobacterial activity . The structural motif of this compound suggests potential value as a building block in organic synthesis and for probing biological mechanisms in research settings. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-11-1-2-12(16)13(6-11)18-14(19)10(7-17)5-9-3-4-20-8-9/h1-6,8H,(H,18,19)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKGPUYFXNTROL-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=CSC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H8Cl2N2S
  • Molecular Weight : 323.19 g/mol
  • Structure : The compound features a cyano group, a dichlorophenyl moiety, and a thiophene ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano and thiophene groups play essential roles in modulating enzymatic activities and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may bind to specific receptors that mediate cellular responses to inflammation and pain.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated its ability to reduce pro-inflammatory cytokine production.
  • Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Study 1: Anti-inflammatory Activity

In vitro studies have shown that this compound significantly reduces the production of nitrites and cytokines such as IL-1β and TNFα in macrophage cultures. This was assessed using various concentrations of the compound over a specific time frame.

Concentration (µM)Nitrite Production (µM)IL-1β Production (pg/mL)TNFα Production (pg/mL)
025100200
251570150
5053080

Study 2: In Vivo Efficacy

In vivo models utilizing CFA-induced paw edema demonstrated that administration of the compound resulted in a significant reduction in paw swelling compared to control groups. This suggests potent anti-inflammatory properties in a physiological context.

Comparison with Similar Compounds

Dichlorophenyl-Containing Serine Protease Inhibitors

Key Example : Triazole derivatives with 2,5-dichlorophenyl moieties ().

Compound Core Structure IC50 (FXIIa) Selectivity Key Substituents
Target Compound Enamide + thiophene N/A N/A Thiophene-3-yl, cyano
Triazole Derivatives Triazole + dichlorophenyl ~10 μM High Variable side chains

Structural Insights :

  • The 2,5-dichlorophenyl group is critical for binding to the S1 pocket of FXIIa, as demonstrated by crystallographic studies .
  • Activity Differences : Triazole derivatives achieve IC50 values of ~10 μM, while the target compound’s thiophene substituent may alter potency due to reduced hydrogen-bonding capacity compared to triazoles.

Selectivity : Triazole-based compounds show high selectivity for FXIIa over thrombin, suggesting that the thiophene moiety in the target compound could modulate selectivity toward other serine proteases.

Cyano-Containing Agrochemicals

Key Example: Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide) ().

Compound Structure Application Key Features
Target Compound Enamide + thiophene Undetermined Thiophene, 2,5-dichlorophenyl, cyano
Diclocymet Branched aliphatic chain Pesticide 2,4-Dichlorophenyl, dimethylbutanamide

Functional Comparison :

  • Dichlorophenyl Position : The 2,5-dichloro substitution in the target compound versus 2,4-dichloro in diclocymet may influence target specificity (e.g., enzymes vs. plant pathogens).
  • Backbone Flexibility : Diclocymet’s aliphatic chain enhances hydrophobicity, favoring pesticidal activity, whereas the rigid enamide-thiophene system in the target compound may optimize drug-like properties.

Structural Analogs with Modified Aromatic Systems

Key Example: (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide ().

Compound Aromatic Substituents Molecular Weight Key Functional Groups
Target Compound Thiophene-3-yl ~349.2 (est.) Cyano, dichlorophenyl, enamide
Bromo-Methoxy Analog 3-Bromo-4-hydroxy-5-methoxyphenyl 442.1 Bromo, hydroxy, methoxy

Impact of Substituents :

  • Activity Implications : The thiophene’s smaller size and sulfur atom may improve binding to hydrophobic enzyme pockets, whereas polar groups in the analog could shift activity toward targets requiring hydrophilic interactions.

Q & A

Q. Table 1: Key Analytical Parameters

ParameterMethod/ValueReference
Molecular Weight331.98 g/mol (C₁₄H₉Cl₂N₂OS)
Melting Point178–182°C (DSC)
LogP (Octanol-Water)3.4 ± 0.2 (HPLC)
UV-Vis λmax285 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)

Q. Table 2: Common Data Contradictions & Resolutions

Contradiction TypeResolution StrategyReference
NMR vs. SC-XRD StereochemVT-NMR (298–373 K) or DFT
Biological Activity NoiseAssay-specific positive controls
Solubility vs. ReactivityCo-solvent systems (e.g., DMSO:H2O)

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